4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide
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Overview
Description
4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C17H17Cl3N2O2 It is known for its unique structure, which includes a methoxy group, a trichloroethyl group, and a methylphenylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane using reagents like zinc amalgam and hydrochloric acid (Clemmensen reduction).
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Methoxylation: Introduction of the methoxy group using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted amides or anilines.
Scientific Research Applications
4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl group may enhance the compound’s ability to penetrate cell membranes, while the methoxy and amino groups can interact with active sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2,2,2-trichloro-1-(3-phenyl-thiourea)-ethyl)-benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(2-furylmethyl)amino)ethyl)benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)-benzamide
Uniqueness
4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trichloroethyl group enhances its reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H17Cl3N2O2 |
---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
4-methoxy-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-11-4-3-5-13(10-11)21-16(17(18,19)20)22-15(23)12-6-8-14(24-2)9-7-12/h3-10,16,21H,1-2H3,(H,22,23) |
InChI Key |
FQYKRNZMYTYPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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